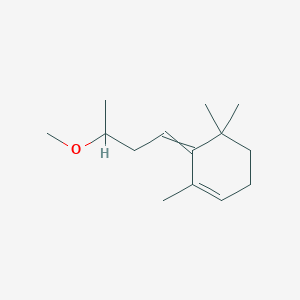

4-Chloro-3-methy-2-butenenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

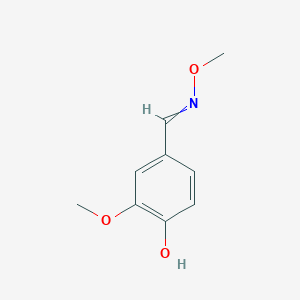

4-Chloro-3-methyl-2-butenenitrile is a compound that may be involved in various organic synthesis processes. While direct studies on this compound are scarce, research on similar compounds provides insights into their potential synthesis methods, molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves cyclodimerization or electrooxidative reactions. For instance, 3-methyl-2-butenenitrile can undergo cyclodimerization with lithium diisopropylamide to form complex cyclohexadiene derivatives (Tucker, Golding, & Purvis, 1981). Similarly, electrooxidative processes can lead to the formation of functionalized isoprene units, indicative of the versatility in synthesizing nitrile-containing compounds (Uneyama, Hasegawa, Kawafuchi, & Torii*, 1983).

Molecular Structure Analysis

The structure of nitrile compounds can be elucidated through various spectroscopic methods. For example, the crystal and molecular structure of derivatives have been reported, highlighting the planarity and specific bonding angles that are characteristic of such molecules (Saeed & Simpson, 2012).

Chemical Reactions and Properties

Nitrile compounds participate in diverse chemical reactions, including cyclodimerization and reactions with sodium hydroxide or isopropyl amine, leading to various products (Pihlaja et al., 2011). The electrochemical reduction of butenenitrile shows specific reactivity due to the presence of an acidic hydrogen atom, which affects the polymerization process (Deniau et al., 2006).

Physical Properties Analysis

Physical properties such as solubility, boiling point, and melting point are crucial for understanding the behavior of chemical compounds. While specific data on 4-Chloro-3-methyl-2-butenenitrile is not provided, related studies emphasize the importance of these properties in synthesis and application contexts.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and conditions, are essential for comprehending the compound's utility in organic synthesis. For example, the reactivity under acidic conditions can lead to the synthesis of condensed pyrimidines, demonstrating the compound's versatility (Shishoo et al., 1990).

Wissenschaftliche Forschungsanwendungen

Electrochemical Reduction and Film Formation 2-Butenenitrile forms nanometer-thick grafted films by electroreduction, a property distinct from other vinylic monomers due to its slightly acidic hydrogen atom. This process leads to the formation of films primarily composed of monomers, dimers, and trimers, demonstrating unique behavior in electrochemical contexts. The carbon-to-nickel bond formation is a notable outcome, offering insights into the chemistry of surface grafting (Deniau et al., 2006).

Kinetic and Mechanistic Studies In situ FTIR spectroscopy was employed to study the isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile, revealing zero-order kinetics. The study offered a detailed look into the molecular changes and the rates at which they occur, providing a kinetic profile that can be valuable for understanding and optimizing this transformation (Bini et al., 2010).

Surface Reactions and Isomerization The reactions of nitriles, including 4-Chloro-3-methyl-2-butenenitrile, on semiconductor surfaces like Ge(100)-2x1 have been studied, revealing the selective and competitive nature of these reactions. The possibility of surface-catalyzed isomerization offers a pathway for altering molecular structures, potentially important for material science and nanotechnology applications (Filler et al., 2003).

Safety And Hazards

Safety data sheets provide information about the potential hazards of 4-Chloro-3-methy-2-butenenitrile. It is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and storage are necessary to ensure safety .

Eigenschaften

IUPAC Name |

(E)-4-chloro-3-methylbut-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN/c1-5(4-6)2-3-7/h2H,4H2,1H3/b5-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJPXSSFMNEOQV-GORDUTHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC#N)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C#N)/CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-methyl-2-butenenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)

![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)